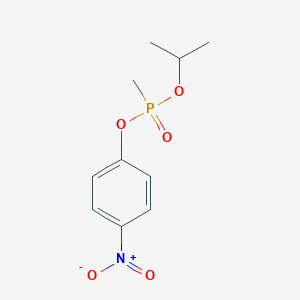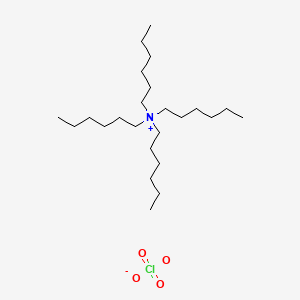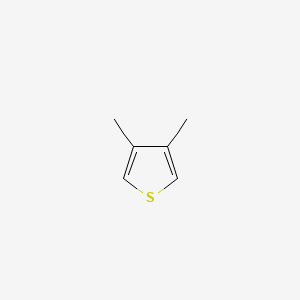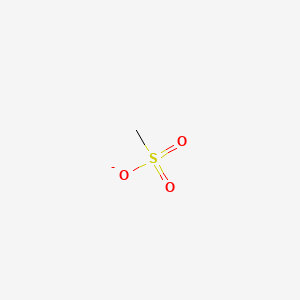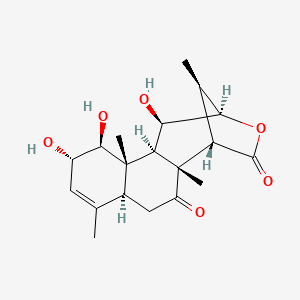
Ochotensine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ochotensine is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Properties
Studies on the alkaloids of plants like Corydalis impatiens and Corydalis ochotensis have revealed ochotensine as one of the constituents. These studies contribute to understanding the diverse chemical compositions of these plants. For instance, research by Li et al. (2010) isolated this compound along with other alkaloids from Corydalis impatiens, identifying these compounds for the first time in this plant. Similarly, Yu et al. (2014) investigated the alkaloids of Corydalis ochotensis, noting their antitumor bioactivity.
Pharmacological Implications
Research on various compounds, including this compound analogs, has implications for potential therapeutic applications. For example, Chiba et al. (2004) explored the therapeutic potential of OCH, a synthetic analog of alpha-galactosylceramide, in autoimmune diseases like rheumatoid arthritis.
Biochemical and Molecular Insights
Investigations into the mechanisms of action of this compound-related compounds provide deeper biochemical and molecular understanding. Oki et al. (2004) studied OCH, focusing on its ability to induce Th2 cytokines from natural killer T (NKT) cells, which is significant for understanding its effects on immune responses.
Diverse Applications in Science and Health
The applications of this compound and its analogs extend to various fields including health, environmental studies, and technology. For example, Rifkin et al. (2015) explored the use of ochre, containing compounds similar to this compound, for photoprotection in human skin, indicating its potential in dermatological applications.
Propiedades
Fórmula molecular |
C21H21NO4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(1S)-7-methoxy-2-methyl-6'-methylidenespiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6-ol |
InChI |
InChI=1S/C21H21NO4/c1-12-14-4-5-18-20(26-11-25-18)15(14)10-21(12)16-9-19(24-3)17(23)8-13(16)6-7-22(21)2/h4-5,8-9,23H,1,6-7,10-11H2,2-3H3/t21-/m0/s1 |
Clave InChI |
MDAWGFZRYVVBAS-NRFANRHFSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@@]13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



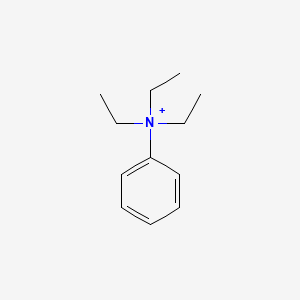
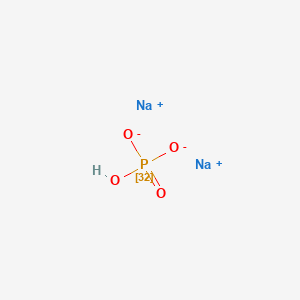
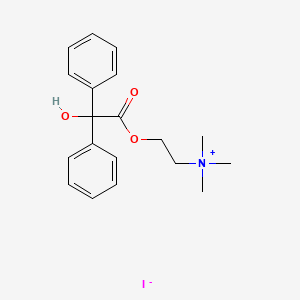

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B1217619.png)
